4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-2-one
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Overview
Description
4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-2-one is a heterocyclic compound that features both a piperazine and a pyridine ring.
Preparation Methods
The synthesis of 4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-2-one typically involves the nucleophilic substitution reaction of 5-chloro-3-fluoropyridine with piperazine. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridine ring can be substituted by various nucleophiles, such as amines or thiols, under basic conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include potassium carbonate, sodium hydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting central nervous system disorders.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor antagonists due to its ability to interact with specific biological targets.
Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds to 4-(5-Chloro-3-fluoropyridin-2-yl)piperazin-2-one include:
5-Chloro-6-fluoropyridin-2-yl)methanamine: This compound has similar structural features but differs in its functional groups and reactivity.
2-Chloro-5-fluoropyrimidine: Another fluorinated heterocycle with different applications and reactivity patterns.
The uniqueness of this compound lies in its combination of a piperazine and a pyridine ring, which imparts distinct chemical properties and reactivity .
Properties
IUPAC Name |
4-(5-chloro-3-fluoropyridin-2-yl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClFN3O/c10-6-3-7(11)9(13-4-6)14-2-1-12-8(15)5-14/h3-4H,1-2,5H2,(H,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZBZJQSBNMHCEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C2=C(C=C(C=N2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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